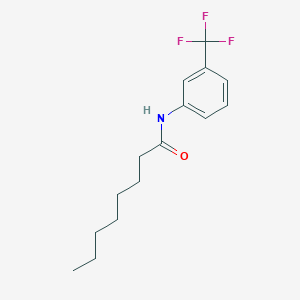

N-(3-(Trifluoromethyl)phenyl)octanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20F3NO |

|---|---|

Molecular Weight |

287.32 g/mol |

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]octanamide |

InChI |

InChI=1S/C15H20F3NO/c1-2-3-4-5-6-10-14(20)19-13-9-7-8-12(11-13)15(16,17)18/h7-9,11H,2-6,10H2,1H3,(H,19,20) |

InChI Key |

WRPCPDBDHANZQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Elucidation Studies

Target Identification and Biochemical Binding Affinities

Investigations into the binding and modulation capabilities of N-(3-(Trifluoromethyl)phenyl)octanamide have been explored across several biological targets.

Enzyme inhibition is a critical area of study to determine the therapeutic potential of chemical compounds.

A comprehensive review of the scientific literature did not yield specific studies detailing the inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH). Research on FAAH inhibitors has identified other chemical classes, but data on this specific octanamide (B1217078) derivative is not currently available.

While compounds featuring a trifluoromethyl group have been investigated as potential histone deacetylase (HDAC) inhibitors, specific research and quantitative data on the inhibitory effects of this compound on HDAC enzymes are not present in the available scientific literature. Studies have often focused on different chemical scaffolds, such as trifluoromethyl ketones or hydroxamates.

There are no specific studies in the reviewed scientific literature that report on the urease inhibition activity of this compound. The field of urease inhibitors is dominated by other classes of compounds, such as hydroxamic acids and thioureas. nih.gov

An extensive search of published studies indicates that the inhibitory potential of this compound against the flavin-dependent thymidylate synthase (ThyX) has not been evaluated or reported. Research into ThyX inhibitors has centered on other molecular structures. ncats.io

While direct binding assay data for this compound is limited, research on structurally related compounds provides insight into the potential receptor interactions of the N-(3-(trifluoromethyl)phenyl) moiety.

Studies have been conducted on N-Aryl-N′-methylguanidines that feature the same N′-(3-(trifluoromethyl)phenyl) group. These investigations explored their binding affinity for the N-Methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel implicated in various neuropsychiatric disorders. nih.gov The research aimed to develop potential radioligands for positron emission tomography (PET) imaging of the NMDA receptor's open channel state. nih.gov

The replacement of an N′-3-iodo substituent with an N′-3-trifluoromethyl substituent in one of the lead guanidine (B92328) compounds resulted in a nearly two-fold increase in binding affinity at the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.gov This highlights the importance of the freely rotating N′-(3-(trifluoromethyl)phenyl) group for high-affinity binding. nih.gov Several derivatives were synthesized and tested for their ability to inhibit the binding of ³H-MK801, a known PCP site ligand. Among these, a number of compounds demonstrated low nanomolar affinity, identifying them as candidates for PET radioligand development. nih.gov

Although these findings pertain to guanidine derivatives and not the specific octanamide compound, they underscore the significance of the N-(3-(trifluoromethyl)phenyl) functional group in facilitating high-affinity interactions with the NMDA receptor.

Table 1: NMDA Receptor Binding Affinities of Structurally Related Guanidine Compounds

| Compound Name | Structure | Kᵢ (nM) for ³H-MK801 Binding Inhibition |

|---|---|---|

| 13 | N-(1-Naphthyl)-N'-(3-(trifluoromethyl)-6-fluorophenyl)-N'-methylguanidine | 13.0 |

| 19 | N-(1-Naphthyl)-N'-(3-(trifluoromethyl)-5-bromophenyl)-N'-methylguanidine | 11.4 |

| 20 | N-(1-Naphthyl)-N'-(3-(trifluoromethyl)-6-bromophenyl)-N'-methylguanidine | 11.5 |

| 36 | N-(2-Chloro-5-(methylthio)phenyl)-N'-(3-(trifluoromethyl)phenyl)-N'-methylguanidine | 14.2 |

Data sourced from a study on prospective PET radioligands for the NMDA receptor. nih.gov

Receptor Modulation and Ligand Binding Assays

N-Methyl-D-aspartate (NMDA) Receptor PCP Site Binding

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Dysfunction of this receptor is implicated in various neurological disorders. The receptor complex features several binding sites, including the phencyclidine (PCP) site located within the ion channel pore. nih.govresearchgate.net

Phencyclidine and related drugs act as non-competitive antagonists by binding to this site when the channel is in its open, activated state. nih.gov This binding event physically blocks the flow of ions, thereby inhibiting receptor function. The binding affinity of ligands to the PCP site is modulated by the activation state of the receptor, with agonists like glutamate and NMDA enhancing the binding of PCP analogs. nih.gov Studies on related compounds with a 3-(trifluoromethyl)phenyl moiety have shown high affinity for the PCP binding site, suggesting this structural feature is favorable for interaction with this target. nih.govnih.govresearchgate.net

Neuronal Kv7 Channel Activation Studies

Neuronal Kv7 (or KCNQ) channels are voltage-gated potassium channels that generate the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and controls firing rates. nih.govnih.gov Activation of Kv7 channels leads to an outward flow of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This mechanism acts as a brake on neuronal excitability. researchgate.net

Modulation of Kv7 channels is a therapeutic strategy for conditions involving neuronal hyperexcitability, such as epilepsy. nih.gov The activity of these channels is sensitive to the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2), and its depletion is a key mechanism for the inhibition of M-current by certain neurotransmitters. nih.gov Compounds can act as positive allosteric modulators, or activators, of Kv7 channels, often by shifting the voltage-dependence of their activation to more negative potentials, thereby increasing channel opening at subthreshold voltages. nih.gov

Cannabinoid Receptor Type 2 (CB2) Inverse Agonism

The Cannabinoid Receptor Type 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, and its activation is generally associated with anti-inflammatory effects. Some CB2 receptor ligands can act as inverse agonists. Unlike a neutral antagonist which simply blocks an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. nih.gov

In systems where receptors exhibit constitutive (spontaneous) activity in the absence of an agonist, an inverse agonist can reduce this basal level of activity. For the CB2 receptor, inverse agonists like AM630 have been shown to enhance forskolin-stimulated cyclic AMP production, which is the opposite effect of a CB2 agonist. nih.govnih.gov This property of inverse agonism may contribute to the therapeutic profiles of certain compounds by actively suppressing receptor signaling pathways. realmofcaring.org

Structure-Activity Relationship (SAR) Analysis

Impact of Trifluoromethylphenyl Substituent Position and Nature

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly influences a molecule's properties, including metabolic stability, lipophilicity, and receptor binding affinity. mdpi.comnih.gov Its presence on a phenyl ring can deactivate the ring and alter its electronic properties, which is a common strategy in drug design. mdpi.com

In studies of related N'-3-(trifluoromethyl)phenyl guanidine derivatives targeting the NMDA receptor's PCP site, the position of the -CF3 group was found to be critical. The 3-position (meta) on the phenyl ring was shown to increase binding affinity nearly twofold compared to other substituents like iodine. nih.gov This suggests that the electronic and steric properties of the meta-substituted trifluoromethyl group are optimal for interaction within the binding pocket. A freely rotating N′-(3-(trifluoromethyl)-phenyl) group was also deemed necessary for high-affinity binding. nih.gov In contrast, studies on other chemical scaffolds have shown that the electron-withdrawing effect of the -CF3 group is felt almost equally at the ortho, meta, and para positions from an electronic standpoint, but steric hindrance becomes a major factor with ortho-substitution. psu.edu

Table 1: Effect of Trifluoromethyl (CF3) Phenyl Position on NMDA PCP Site Binding for Analogous Guanidine Compounds Data inferred from studies on N-Aryl-N′-aryl-N′-methylguanidines.

| Compound Type | CF3 Position | Relative Binding Affinity | Reference |

|---|---|---|---|

| Cyclized Guanidine | 4-Trifluoromethyl | Retained some affinity | nih.gov |

| Cyclized Guanidine | 6-Trifluoromethyl | Lost all affinity | nih.gov |

Role of Amide Linker and Alkyl Chain Conformation on Activity

The amide linker (-CONH-) is a stable, planar functional group due to resonance, which limits free rotation around the C-N bond. nih.gov This structural rigidity can be crucial for orienting the phenyl ring and the alkyl chain correctly within a receptor's binding site. The amide group's hydrogen bond donor (N-H) and acceptor (C=O) capabilities allow it to form key interactions that anchor a ligand to its target. solubilityofthings.commasterorganicchemistry.com In studies of other receptor antagonists, the length and flexibility of the linker region, which includes the amide, have been shown to modulate potency. nih.gov

The octanamide portion of the molecule consists of an eight-carbon alkyl chain. The length and conformation of such chains are critical for activity, primarily by engaging in hydrophobic interactions within the binding pocket. For cannabinoid receptors, an optimal alkyl chain length of five carbons has been identified for high-affinity binding in indole-based ligands, with longer chains like heptyl causing a dramatic decrease in affinity. nih.gov This indicates that there is often an optimal length for the alkyl chain to fit within a specific hydrophobic sub-pocket of a receptor; chains that are too short may not reach it, while those that are too long may cause steric clashes or adopt unfavorable conformations. researchgate.net

Influence of Peripheral Substitutions on Efficacy and Selectivity

Adding other substituents to the trifluoromethylphenyl ring can further modulate a compound's efficacy and selectivity for its biological targets. SAR studies on N′-(3-(trifluoromethyl)phenyl) guanidines have provided detailed insights into these effects. nih.gov

Generally, adding a second halogen substituent at position 5 or 6 of the 3-trifluoromethylphenyl ring enhances binding affinity at the NMDA PCP site. nih.gov In contrast, substitution at position 2 or 4 tends to result in lower affinity. The introduction of bulky or electron-donating groups, such as methoxy (B1213986) (-OCH3), can dramatically decrease binding affinity, possibly by altering the planarity or electronic nature of the phenyl ring. nih.gov These findings underscore the sensitive and specific nature of the ligand-receptor interaction, where small structural modifications can lead to significant changes in biological activity.

Table 2: Influence of Additional Substituents on NMDA PCP Site Binding Affinity for Analogous Guanidine Compounds Data from studies on N′-(3-(trifluoromethyl)phenyl) guanidine derivatives.

| Position of Second Substituent | Substituent Type | Effect on Binding Affinity | Reference |

|---|---|---|---|

| 5 or 6 | Halo (F, Cl, Br) | Generally higher affinity | nih.gov |

| 2 or 4 | Halo (F, Cl, Br) | Generally lower affinity | nih.gov |

| 2, 4, 5, or 6 | Methoxy (-OCH3) | Decreased dramatically | nih.gov |

| 4 | Nitrile (-CN) | Decreased dramatically | nih.gov |

Computational Approaches to Molecular Interactions

Computational strategies offer a powerful lens through which to examine the behavior of ligands like this compound. These methods range from rigid docking simulations that predict binding poses to dynamic simulations that capture the flexibility of ligand-receptor complexes over time. Furthermore, pharmacophore modeling helps identify essential chemical features for biological activity, while quantum chemical calculations reveal the electronic characteristics that drive interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govbioinformation.net This method plays a critical role in structure-based drug design, allowing for the rapid screening of virtual compound libraries to identify potential hits. bioinformation.net

In studies of analogous compounds, such as N1-(3-(trifluoromethyl)phenyl) isophthalamide (B1672271) derivatives, molecular docking has been instrumental in evaluating their potential as inhibitors of specific protein kinases, such as the vascular endothelial growth factor receptor (VEGFR). researchgate.net These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger, more favorable interaction. bioinformation.netnih.gov For instance, docking experiments with N1-(3-(trifluoromethyl)phenyl) isophthalamide against various receptor types yielded poses with scores of -11.5 kcal/mol or better, suggesting a high binding affinity. researchgate.net The analysis of docking poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. researchgate.netddg-pharmfac.net

The table below illustrates representative docking scores and binding energy estimations for a related trifluoromethylphenyl derivative against a protein kinase target, as reported in computational studies. researchgate.net

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) |

| N1-(3-(trifluoromethyl)phenyl) isophthalamide | VEGFR (inactive) | -11.8 | -65.45 |

Data is representative of findings for closely related analogs from referenced literature. researchgate.net

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the movements and conformational changes of the complex over time. uq.edu.au MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

For ligand-receptor complexes, MD simulations are used to validate docking results and refine the understanding of the interaction. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD suggests that the ligand remains securely in the binding pocket. Furthermore, MD trajectories can be used to perform more accurate binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net These calculations, performed on snapshots from the simulation, provided a more refined estimate of binding affinity for N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives than docking scores alone. researchgate.net

Pharmacophore modeling is a powerful approach in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and ionizable groups. nih.gov

This technique can be ligand-based, where a model is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-receptor complex itself. nih.govresearchgate.net For example, in the design of novel protein kinase inhibitors, a pharmacophore model was constructed based on the features of approved anticancer drugs. researchgate.net This model guided the design of new structures, including the N1-(3-(trifluoromethyl)phenyl) isophthalamide scaffold, ensuring they possessed the necessary features to bind to the target kinase. researchgate.net The resulting models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach significantly accelerates the discovery of new lead compounds. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. researchgate.net These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily participates in charge-transfer interactions. Calculations can also determine other electronic properties such as electrostatic potential, dipole moment, and polarizability, which govern how a molecule interacts with its biological target. researchgate.net For instance, studies on related aromatic compounds use DFT to analyze how substituent groups, like the trifluoromethyl group, influence the electronic structure and spectral properties of the molecule. researchgate.net

The table below summarizes key electronic properties that can be determined for a compound like this compound using quantum chemical methods.

| Electronic Property | Significance |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Electrostatic Potential | Maps charge distribution, identifying regions likely to engage in electrostatic interactions. |

Biological Activities and Preclinical Investigations in Vitro and in Vivo Models

Antimicrobial Activities

Anti-tubercular Efficacy against Mycobacterium tuberculosis (e.g., H37Rv strain)

While research into the broader class of trifluoromethyl-containing compounds has shown potential antimicrobial effects, specific studies detailing the anti-tubercular efficacy of N-(3-(Trifluoromethyl)phenyl)octanamide against Mycobacterium tuberculosis, including the H37Rv strain, are not available in the reviewed scientific literature. Studies on related compounds, such as certain Phomopsis species metabolites, have indicated moderate in vitro activity against Mycobacterium tuberculosis, but direct evidence for this compound is lacking. researchgate.net Similarly, investigations into mutants of the H37Rv strain have been conducted, but these studies did not assess the effects of this specific compound. nih.govnih.gov

Antifungal Properties against Plant Pathogens (e.g., Colletotrichum species, Phomopsis species, Botrytis cinerea, Fusarium oxysporum)

Investigations into a class of related compounds, trifluoromethylphenyl amides (TFMPAs), have demonstrated fungicidal activity against a range of plant pathogens. d-nb.infonih.gov These studies tested numerous structures against Colletotrichum species (C. acutatum, C. fragariae, C. gloeosporioides), Phomopsis species (P. obscurans, P. viticola), Botrytis cinerea, and Fusarium oxysporum. d-nb.infonih.gov For instance, the compound 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide was identified as having strong and broad-spectrum antifungal activity. d-nb.infonih.gov However, specific data on the antifungal efficacy of this compound against these particular plant pathogens is not provided in these studies.

Antibacterial and Antiviral Activity Investigations

The antibacterial and antiviral potential of this compound has not been specifically detailed in the available research. Studies on structurally related N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but these findings are not directly applicable to this compound. nih.gov General screenings of various chemical libraries for antibacterial and antiviral agents are ongoing, but specific results for this compound are not currently published. nih.gov

Insecticidal and Repellent Properties

Larvicidal and Adulticidal Efficacy (e.g., Aedes aegypti, Anopheles gambiae)

Research into trifluoromethylphenyl carboxamides has indicated their potential as mosquito adulticides. usda.gov One study synthesized and evaluated twenty such compounds for their toxicity against Aedes aegypti larvae and adults. usda.gov While specific data for this compound was not singled out, a closely related compound, 2-methyl-N-(3-(trifluoromethyl)phenyl)benzamide, resulted in 100% mortality in Ae. aegypti larvae after 24 hours of exposure at a concentration of 100µM. usda.gov Another extensive study on trifluoromethylphenyl amides (TFMPAs) also assessed their larvicidal and adulticidal activity against Aedes aegypti. nih.govelsevierpure.com However, specific efficacy data for this compound against either Aedes aegypti or Anopheles gambiae are not available in the reviewed literature.

Repellency Assays and Minimum Effective Dosage Determination in Vector Control Models

The repellent properties of trifluoromethylphenyl amides have been a subject of investigation, with some analogues showing promise for personal protection against mosquitoes. usda.gov Repellency is often quantified by the minimum effective dosage (MED), which is the lowest concentration required to prevent mosquito bites.

In a study evaluating various trifluoromethylphenyl amides against Aedes aegypti, several compounds demonstrated repellency. nih.gov For example, N-(2-(trifluoromethyl)phenyl)hexanamide, a compound with a similar structure to this compound, was found to have a MED comparable to the widely used repellent, DEET. usda.gov Another related compound, N-(2-(trifluoromethyl)phenyl)pentanamide, showed a MED of 0.052 μmol/cm². nih.govelsevierpure.com Despite these findings for structurally similar molecules, specific MED values for this compound against Aedes aegypti or Anopheles gambiae have not been reported.

No Publicly Available Research Found on the Biological Activities of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings were identified for the chemical compound this compound corresponding to the requested biological activities.

Extensive searches were conducted to locate preclinical data on the modulation of ion channels and receptors, as well as enzyme inhibition profiles for this compound. The specific areas of investigation included:

Neuronal Kv7 Channel Activation and Anticonvulsant Potential: No studies were found that investigated the effect of this compound on Kv7 channels or its potential as an anticonvulsant in animal models.

NMDA Receptor Binding and Functional Modulation: There is no available data on the binding affinity or functional modulation of NMDA receptors in brain membrane suspensions by this specific compound.

FAAH Inhibition and Analgesic/Anti-inflammatory Effects: The scientific literature does not appear to contain studies evaluating this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) or its potential analgesic and anti-inflammatory properties in preclinical models.

HDAC Inhibition and Antileukemic/Anticancer Potential: No research was located that described the inhibition of Histone Deacetylases (HDACs) by this compound or its effects on cancer cell lines or in animal models of leukemia or other cancers.

Urease Inhibition: There is no information available regarding the ability of this compound to inhibit the urease enzyme.

While the search results did yield information on various other compounds containing a trifluoromethylphenyl moiety and on different inhibitors of the aforementioned biological targets, none of the retrieved scientific articles or database entries provided specific data for this compound. This indicates a lack of published research on the biological activities outlined in the user's request for this particular chemical entity.

Table of Mentioned Chemical Compounds

Other Investigational Biological Activities

Anti-osteoporosis Research via CB2 Receptor Inverse Agonism

There is no scientific literature available to suggest that this compound has been investigated as a CB2 receptor inverse agonist for the treatment of osteoporosis. Research into the role of the cannabinoid type 2 (CB2) receptor in bone metabolism is ongoing. While some studies have explored the potential of CB2 receptor agonists in promoting bone health, information regarding inverse agonists is limited and does not include the specific compound of interest. A patent from Roche describes certain pyridine (B92270) derivatives as CB2 receptor inverse agonists with potential applications in osteoporosis, among other conditions, but provides no link or data related to this compound. bioworld.com

Antiplasmodial Activity Studies

No studies have been published detailing the evaluation of this compound for antiplasmodial activity. The search for new compounds to combat malaria is a critical area of research, and while various chemical scaffolds, including some containing trifluoromethyl groups, have been investigated, there is no indication that this compound has been among them.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Advanced N-(3-(Trifluoromethyl)phenyl)octanamide Analogues with Enhanced Potency and Selectivity

The rational design of novel analogues of this compound is a promising avenue for enhancing its potential therapeutic efficacy. The trifluoromethyl (-CF3) group is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.commdpi.com Future synthetic efforts could focus on several key modifications to optimize its structure.

Systematic alterations to the octanamide (B1217078) side chain could be explored to probe structure-activity relationships (SAR). This could involve varying the chain length, introducing unsaturation, or adding cyclic moieties to modulate the compound's flexibility and interaction with target proteins. Furthermore, the substitution pattern on the phenyl ring could be modified. While the current focus is on the 3-(trifluoromethyl) position, the synthesis of 2- and 4-trifluoromethyl isomers, as well as the introduction of additional substituents like halogens or hydroxyl groups, could lead to analogues with improved potency and selectivity. nih.gov

The synthesis of such analogues can be achieved through established methods for amide bond formation. rsc.orgnih.govnih.gov For instance, the coupling of 3-(trifluoromethyl)aniline (B124266) with octanoyl chloride or octanoic acid, using standard coupling reagents, provides a straightforward route to the parent compound. More complex analogues can be synthesized from appropriately substituted anilines and carboxylic acids. nih.gov

To illustrate the potential for SAR studies, the following interactive table presents hypothetical data for a series of this compound analogues, showcasing how modifications could influence a hypothetical biological activity, such as inhibitory concentration (IC50) against a target enzyme.

| Compound ID | R Group (Amide Chain) | Phenyl Ring Substitution | Hypothetical IC50 (µM) |

| N-TFM-O-001 | n-octyl | 3-CF3 | 10.5 |

| N-TFM-O-002 | n-hexyl | 3-CF3 | 15.2 |

| N-TFM-O-003 | cyclooctyl | 3-CF3 | 8.1 |

| N-TFM-O-004 | n-octyl | 2,5-di(CF3) | 5.3 |

| N-TFM-O-005 | n-octyl | 3-CF3, 4-Cl | 7.9 |

This data is hypothetical and for illustrative purposes only.

Exploration of Additional Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not yet well-defined, the trifluoromethylphenyl amide scaffold is present in compounds with a range of activities. For instance, structurally related compounds have demonstrated insecticidal and repellent properties. Further research could therefore explore its potential as a novel agrochemical.

Beyond this, the trifluoromethyl group is a key pharmacophore in many drugs, including anti-inflammatory agents, analgesics, and anticancer drugs. mdpi.commdpi.com This suggests that this compound and its analogues could be screened against a wide array of biological targets to uncover new therapeutic applications. High-throughput screening campaigns against panels of kinases, proteases, and G-protein coupled receptors could reveal unexpected activities. The amide bond itself is a critical feature in many biologically active molecules, contributing to their ability to interact with biological targets through hydrogen bonding. numberanalytics.comnih.gov

Application of Advanced Computational and Structural Biology Techniques for Deeper Mechanistic Understanding

To accelerate the discovery process and gain a deeper understanding of how this compound and its analogues exert their effects, advanced computational and structural biology techniques can be employed. neuroquantology.comlongdom.orgnih.gov Molecular docking studies can be used to predict the binding modes of these compounds to potential biological targets. ajchem-a.com By modeling the interactions between the ligand and the protein's active site, researchers can prioritize the synthesis of analogues with improved binding affinity.

Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. These computational approaches, when combined with experimental data, can guide the rational design of more potent and selective inhibitors. Should a specific protein target be identified, X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target, providing invaluable information for structure-based drug design.

Development of Novel Research Tools and Probes Based on the this compound Scaffold

The this compound scaffold can serve as a starting point for the development of chemical probes to investigate biological pathways and validate new drug targets. youtube.comyoutube.com By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, into the structure of an active analogue, researchers can create powerful tools for visualizing the compound's distribution in cells or for identifying its binding partners through affinity purification and mass spectrometry.

The synthesis of such probes would involve modifying the parent compound with a linker that allows for the attachment of the desired tag without compromising its biological activity. nih.gov These chemical probes would be instrumental in target deconvolution efforts, helping to pinpoint the specific proteins that interact with this class of compounds and thereby elucidating their mechanism of action.

Integration of Omics Technologies for Comprehensive Biological Profiling (e.g., Proteomics, Metabolomics)

To obtain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is essential. longdom.org Proteomics can be used to analyze changes in the expression levels of thousands of proteins in cells or tissues upon treatment with the compound, providing a global view of the cellular pathways that are affected. metwarebio.commetwarebio.com This can help to identify potential off-target effects and provide clues about the compound's mechanism of action.

Metabolomics, the large-scale study of small molecules, can reveal changes in metabolic pathways in response to compound treatment. nih.gov By analyzing the metabolic fingerprint of treated cells, researchers can gain insights into the functional consequences of target engagement. The combined use of proteomics and metabolomics can provide a systems-level understanding of the compound's biological activity, facilitating the identification of biomarkers for efficacy and toxicity and guiding its further development. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing N-(3-(Trifluoromethyl)phenyl)octanamide in academic laboratories?

The compound is typically synthesized via amide coupling between 3-(trifluoromethyl)aniline and octanoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Microwave-assisted synthesis, as demonstrated for structurally similar trifluoromethylphenyl anilides, can enhance reaction efficiency and yield . Purification often involves column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies protons and carbons in the trifluoromethylphenyl and octanamide moieties. Key signals include δ ~7.5 ppm (aromatic protons) and δ ~2.1 ppm (amide carbonyl adjacent to CF3) .

- LC-MS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 329.2) and detects impurities .

- Melting Point Analysis : Provides preliminary purity assessment (expected range: 80–85°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying catalytic conditions?

Systematic screening of catalysts (e.g., triethylamine vs. pyridine) and solvents (DMF vs. THF) is recommended. For example, using pyridine in DMF improved yields of similar sulfonamide derivatives by 15–20% . Kinetic studies under microwave irradiation (50–100 W, 60–90°C) can further reduce reaction time from hours to minutes .

Q. What strategies mitigate solubility limitations of this compound in biological assays?

Q. How should researchers resolve contradictions in bioactivity data across studies on trifluoromethylphenyl amides?

Discrepancies in MIC/MBC values (e.g., 0.15–44.5 µM for anti-enterococcal activity) may arise from assay conditions (e.g., bacterial strain variability, incubation time). Standardizing protocols (CLSI guidelines) and validating results with orthogonal assays (e.g., time-kill curves) are critical . Meta-analyses of substituent effects (e.g., CF3 position, chain length) can clarify structure-activity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Core Modifications : Replace the octanamide chain with shorter/longer aliphatic or aromatic groups to assess hydrophobicity effects .

- Substituent Variations : Introduce electron-withdrawing groups (e.g., Cl, CN) at the phenyl ring’s meta/para positions to enhance antimicrobial potency, as observed in related anilides .

- Biological Testing : Prioritize in vitro assays (e.g., MIC, biofilm inhibition) followed by mechanistic studies (e.g., target binding via SPR or molecular docking) .

Methodological Notes

- Data Reproducibility : Document reaction parameters (temperature, solvent purity) and biological assay conditions (pH, inoculum size) meticulously .

- Advanced Characterization : Use X-ray crystallography or DFT calculations to correlate electronic properties (e.g., CF3 group’s electron-withdrawing effect) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.